molecular formula C10H8Cl2O4 B1228895 4-(3,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid CAS No. 81008-09-5

4-(3,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid

Cat. No.: B1228895
CAS No.: 81008-09-5
M. Wt: 263.07 g/mol
InChI Key: OFKDXERWJCPSAE-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-4-oxo-2-hydroxybutanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H8Cl2O4 and its molecular weight is 263.07 g/mol. The purity is usually 95%.
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Properties

CAS No.

81008-09-5

Molecular Formula

C10H8Cl2O4

Molecular Weight

263.07 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-2-hydroxy-4-oxobutanoic acid

InChI

InChI=1S/C10H8Cl2O4/c11-6-2-1-5(3-7(6)12)8(13)4-9(14)10(15)16/h1-3,9,14H,4H2,(H,15,16)

InChI Key

OFKDXERWJCPSAE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)CC(C(=O)O)O)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C(=O)CC(C(=O)O)O)Cl)Cl

Synonyms

2-HDCP-C4COOH
2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3,4-dichloroacetophenone (3.84 g, 20.3 mmol), glacial acetic acid (20.0 ml), and glyoxylic acid hydrate (1.85 g, 20.1 mmol) was stirred at 90° C. for 23 hours. More glyoxylic acid hydrate (0.93 g) was added, and heating was continued for 41 hours. Water (200 ml) was added, and the mixture was extracted twice with ethyl acetate. The combined extracts were washed with brine, dried (MgSO4), and concentrated under reduced pressure. Recrystallization of the residue from ethyl acetate/heptane yielded 2.01 g (38%) of 4-(3,4-dichlorophenyl)-4-oxo-2-hydroxybutyric acid. This acid was used to prepare the title amide using General Procedure (D).
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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